5-Isopropyl-6-methoxy-4-methylpyridin-3-ol
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Overview
Description
5-Isopropyl-6-methoxy-4-methylpyridin-3-ol is a chemical compound with the molecular formula C11H17NO2. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of isopropyl, methoxy, and methyl groups attached to the pyridine ring, which influence its chemical properties and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Isopropyl-6-methoxy-4-methylpyridin-3-ol typically involves multi-step organic reactions. One common method includes the alkylation of a pyridine derivative with isopropyl and methoxy groups under controlled conditions. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product yield .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. These methods are designed to optimize the efficiency and scalability of the synthesis process while maintaining high purity and yield of the final product .
Chemical Reactions Analysis
Types of Reactions
5-Isopropyl-6-methoxy-4-methylpyridin-3-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while substitution reactions can produce various substituted pyridine derivatives .
Scientific Research Applications
5-Isopropyl-6-methoxy-4-methylpyridin-3-ol has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic properties and applications in drug development.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds
Mechanism of Action
The mechanism of action of 5-Isopropyl-6-methoxy-4-methylpyridin-3-ol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biochemical effects. The exact molecular targets and pathways depend on the specific context and application of the compound .
Comparison with Similar Compounds
Similar Compounds
4-Methylpyridin-3-ol: Lacks the isopropyl and methoxy groups, resulting in different chemical properties.
6-Methoxy-4-methylpyridin-3-ol: Similar structure but without the isopropyl group.
5-Isopropyl-4-methylpyridin-3-ol: Similar structure but without the methoxy group.
Uniqueness
5-Isopropyl-6-methoxy-4-methylpyridin-3-ol is unique due to the specific combination of isopropyl, methoxy, and methyl groups attached to the pyridine ring. This unique structure imparts distinct chemical properties and reactivity, making it valuable for various scientific and industrial applications .
Properties
Molecular Formula |
C10H15NO2 |
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Molecular Weight |
181.23 g/mol |
IUPAC Name |
6-methoxy-4-methyl-5-propan-2-ylpyridin-3-ol |
InChI |
InChI=1S/C10H15NO2/c1-6(2)9-7(3)8(12)5-11-10(9)13-4/h5-6,12H,1-4H3 |
InChI Key |
ZXSHVUXZCFTYKW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NC=C1O)OC)C(C)C |
Origin of Product |
United States |
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